

SAR405: A Technical Guide to its Application in Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3] This specificity makes it an invaluable tool for investigating cellular processes mediated by Vps34, primarily autophagy and endosomal vesicle trafficking.[2][4] This technical guide provides an in-depth overview of the research applications of **SAR405**, focusing on its mechanism of action, key experimental data, and detailed protocols for its use in a laboratory setting.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease.[5] Vps34 is a key regulator of the initiation of autophagy, making it a significant target for therapeutic intervention, particularly in oncology.[5][6] **SAR405** has emerged as a first-in-class inhibitor of Vps34, enabling researchers to dissect the intricate roles of this kinase in both physiological and pathological contexts.[2][3] Its high selectivity for Vps34 over other PI3K classes and mTOR makes it a superior research tool compared to less specific inhibitors like 3-methyladenine (3-MA).[1][6]

Mechanism of Action



SAR405 binds to the ATP-binding cleft of Vps34, inhibiting its lipid kinase activity.[4] This inhibition prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the recruitment of downstream effectors involved in the formation of the autophagosome and in the maturation of endosomes. Consequently, **SAR405** effectively blocks autophagosome biogenesis and disrupts vesicle trafficking from late endosomes to lysosomes.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and use of **SAR405** in research.

Parameter	Value	Notes	Reference
Vps34 (PIK3C3) IC50	1.2 nM	In vitro biochemical assay.	[3]
Vps34 (PIK3C3) Kd	1.5 nM	Equilibrium dissociation constant.	[1]
Cellular IC₅₀ (Autophagy Inhibition)	42 nM (mTOR- induced)	In GFP-LC3 H1299 cells treated with an mTOR inhibitor (AZD8055).	[4]
Cellular IC50 (Autophagy Inhibition)	419 nM (Starvation-induced)	In starved GFP-LC3 HeLa cells.	[3]
Selectivity	>10 µM for Class I & II PI3Ks and mTOR	Demonstrates high selectivity for Vps34 over other related kinases.	[1]

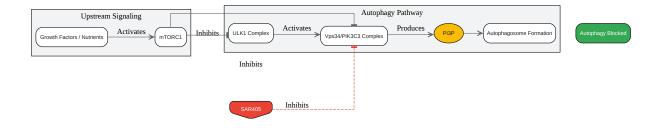
Table 1: In Vitro and Cellular Potency of SAR405



Cell Line	Assay Type	Treatment Conditions	Key Findings	Reference
Renal Carcinoma (ACHN, 786-O)	Cell Proliferation	SAR405 in combination with Everolimus (mTOR inhibitor)	Significant synergistic reduction in cell proliferation.	[4]
Pleural Mesothelioma (NCI-H28, NCI- H2452, MSTO- 211H)	Cell Viability	SAR405 (0.1-50 μM) with or without Cisplatin (1.0-5.0 μM)	Investigated enhancement of cisplatin-induced growth suppression.	[7]
A549 (Lung Carcinoma)	Cytotoxicity (MTT Assay)	SAR405 (15.6- 500 nM) for up to 72 hours	No significant cytotoxicity observed.	[8]

Table 2: Effects of SAR405 in Cancer Cell Lines

Signaling Pathways and Experimental Workflows SAR405 Mechanism of Action in Autophagy Inhibition

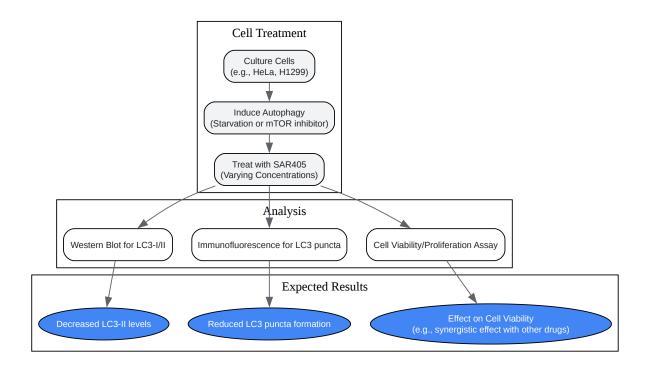


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Caption: **SAR405** inhibits the Vps34 complex, blocking PI3P production and subsequent autophagosome formation.

Experimental Workflow: Assessing Autophagy Inhibition by SAR405



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